3-Bromo-4-nitrophenol

Physical Organic Chemistry Crystallization Process Development

3-Bromo-4-nitrophenol (CAS 5470-65-5) is a dual-functional building block for Suzuki-Miyaura cross-couplings and selective nitro reductions. Its 3-bromo-4-nitro substitution pattern ensures superior regioselectivity compared to other isomers, directly impacting reaction yields and purification efficiency in drug discovery and agrochemical synthesis. Ensure batch-to-batch consistency for your critical process development by sourcing this key intermediate today.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 5470-65-5
Cat. No. B022720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrophenol
CAS5470-65-5
Synonyms3-Bromo-4-nitro-phenol;  NSC 27960; 
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Br)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
InChIKeySZYVPWPBRABKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrophenol (CAS 5470-65-5): A Versatile Bromonitrophenol Intermediate for Pharmaceutical and Agrochemical Synthesis


3‑Bromo‑4‑nitrophenol (CAS 5470‑65‑5) is a substituted phenol bearing a bromine atom at the 3‑position and a nitro group at the 4‑position [REFS‑1]. It is a yellow to brown crystalline solid with a molecular formula of C₆H₄BrNO₃ and a molecular weight of 218.00 g mol⁻¹ [REFS‑1]. The compound serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials [REFS‑1][REFS‑2]. Its dual functionality enables orthogonal reactivity: the bromine atom participates in cross‑coupling reactions (e.g., Suzuki–Miyaura) while the nitro group can be reduced or undergo nucleophilic aromatic substitution [REFS‑2].

Why a Generic Bromonitrophenol Substitute Cannot Replace 3‑Bromo‑4‑nitrophenol


Within the bromonitrophenol class, the precise positions of the bromine and nitro substituents dictate reactivity, physical properties, and ultimately process suitability. Isomers such as 2‑bromo‑4‑nitrophenol or 4‑bromo‑2‑nitrophenol exhibit different melting points, solubilities, and regioselectivity in cross‑coupling reactions [REFS‑1][REFS‑2]. These differences directly impact purification efficiency, reaction yield, and final product purity in multi‑step syntheses. The quantitative comparisons that follow demonstrate that a simple substitution with an isomer or a monofunctional analog (e.g., 4‑nitrophenol or 3‑bromophenol) is not a reliable strategy without re‑optimising the entire synthetic route.

Quantitative Differentiation of 3‑Bromo‑4‑nitrophenol from Its Closest Analogs


Elevated Melting Point Simplifies Purification and Handling Relative to 2‑ and 4‑Bromo Isomers

3‑Bromo‑4‑nitrophenol melts at 125–127 °C, which is significantly higher than its isomeric counterparts 2‑bromo‑4‑nitrophenol (111–115 °C) [REFS‑1] and 4‑bromo‑2‑nitrophenol (87–94 °C) [REFS‑2]. This higher melting point reduces the risk of melting during ambient storage and facilitates recrystallization from common organic solvents, leading to improved purity profiles in large‑scale preparations.

Physical Organic Chemistry Crystallization Process Development

Markedly Lower Synthetic Yield During Nitration of 3‑Bromophenol Compared to Other Bromophenol Isomers

Nitration of 3‑bromophenol to produce 3‑bromo‑4‑nitrophenol proceeds in only 37.1% yield under standard conditions (H₂SO₄/NaNO₃, 0–5 °C then room temperature) [REFS‑1]. In contrast, nitration of p‑bromophenol to yield 4‑bromo‑2‑nitrophenol has been reported with yields as high as 95% using metal nitrate/silica gel supported reagents [REFS‑2]. The low yield of the target compound underscores the inherent synthetic challenge and justifies the premium value of the pre‑synthesized, high‑purity product.

Synthetic Methodology Nitration Process Chemistry

Differential Solubility in Organic Solvents Guides Work‑Up and Crystallization Choices

3‑Bromo‑4‑nitrophenol exhibits slight solubility in DMSO, ethyl acetate, and methanol [REFS‑1]. In comparison, the 2‑bromo‑4‑nitro isomer is readily soluble in methanol [REFS‑2]. This subtle solubility distinction can be exploited to selectively extract or crystallise the desired isomer from a mixture, or to tailor the solvent system for subsequent reactions where the presence of a particular solvent may be detrimental.

Formulation Crystallization Process Development

Higher Boiling Point Indicates Stronger Intermolecular Interactions and Lower Volatility

3‑Bromo‑4‑nitrophenol has a predicted boiling point of 306.7 °C (at 760 mmHg) [REFS‑1], which is notably higher than that of 2‑bromo‑4‑nitrophenol (298.1 °C) [REFS‑2] and 4‑bromo‑2‑nitrophenol (259 °C) [REFS‑3]. The elevated boiling point reflects stronger intermolecular forces (likely due to the specific substitution pattern) and implies lower volatility, which can be advantageous in high‑temperature reactions or during solvent removal by evaporation.

Thermodynamics Process Safety Material Handling

Slightly Higher Density May Influence Large‑Scale Handling and Storage

The predicted density of 3‑bromo‑4‑nitrophenol is 1.881 g cm⁻³ [REFS‑1], whereas 4‑nitrophenol has a reported density of 1.479 g cm⁻³ [REFS‑2]. While both are solids, the higher density of the brominated nitro compound may affect the weight‑to‑volume ratio in bulk packaging and could be relevant when designing reaction vessels or storage facilities.

Material Science Process Engineering Logistics

Optimal Use Cases for 3‑Bromo‑4‑nitrophenol in Research and Industrial Settings


Cross‑Coupling Partner in Suzuki–Miyaura Reactions

The bromine atom at the 3‑position of 3‑bromo‑4‑nitrophenol is activated towards oxidative addition with palladium catalysts, making it an effective electrophilic partner in Suzuki–Miyaura couplings. This reaction enables the construction of biaryl linkages, a common motif in drug discovery and materials science [REFS‑1].

Phosphatase Substrate in Enzymatic Assays

3‑Bromo‑4‑nitrophenol has been identified as a suitable substrate for phosphatases and can serve as a fluorogenic substrate in fluorescence and catalytic assays [REFS‑1]. Its use allows for the development of sensitive detection methods for enzyme activity.

Building Block for Nitro‑ and Amino‑Substituted Aromatics

The nitro group can be selectively reduced to the corresponding aniline derivative, providing a handle for further functionalization (e.g., diazotization, acylation). This two‑step sequence is widely employed in the synthesis of pharmaceutical intermediates and dyes [REFS‑1].

Precursor in the Synthesis of Benzoxazine‑Based Pharmaceuticals

Patents describe the use of 3‑bromo‑4‑nitrophenol as an intermediate in the preparation of benzoxazine derivatives, which are explored as therapeutic agents [REFS‑2]. The specific substitution pattern is crucial for the subsequent cyclisation and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.